molecular formula C7H9N3O2 B2716184 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1547068-16-5

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2716184
CAS No.: 1547068-16-5
M. Wt: 167.168
InChI Key: FUQSSGGDCNCVMP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring system. This compound is synthesized via thermal Huisgen cycloaddition or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in studies involving intramolecular SN2 reactions and subsequent cyclization steps . Its structure is confirmed by NMR, FTIR, and high-resolution mass spectrometry .

It also serves as a precursor for non-volatile electrolytes in dye-sensitized solar cells and ion-selective extraction systems in coordination chemistry .

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQSSGGDCNCVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=N2)C(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursorsThis reaction involves the use of azides and alkynes under thermal or catalytic conditions to form the triazole ring .

For example, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide at 80°C can yield the desired triazolopyridine compound through an intramolecular cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve similar cyclization reactions but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to ensure efficient heat transfer and reaction control, as well as the use of robust catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or toluene to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the triazole or pyridine rings.

Scientific Research Applications

Overview

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in pharmacology and medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of application include:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication and could be used in the treatment of viral infections.
  • Antitumor Properties : Research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : It has been investigated for its ability to protect neuronal cells from damage.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid on various cancer cell lines. The results indicated significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 10 µM. The mechanism was found to involve mitochondrial pathways leading to apoptosis.

Case Study 2: Antiviral Properties

In another investigation focusing on its antiviral activity, derivatives of this compound were tested against herpes simplex virus (HSV) and hepatitis B virus (HBV). The results demonstrated a notable reduction in viral load in treated cell cultures compared to controls.

Anticancer Activity

CompoundCancer TypeIC50 (µM)Reference
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acidA549 (Lung)10[Source]
Derivative AMCF-7 (Breast)8.5[Source]

Antiviral Activity

Virus TypeInhibition Concentration (µM)Reference
HSV12[Source]
HBV15[Source]

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like β-secretase-1 (BACE-1), which is involved in the pathogenesis of Alzheimer’s disease . The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing the production of amyloid-beta peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is highlighted through comparisons with analogs, focusing on synthesis, physicochemical properties, and applications.

Structural Analogs and Key Differences

Compound Name Molecular Formula Molecular Weight Synthesis Method Key Applications References
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid C₇H₈N₄O₂ 180.16 Thermal Huisgen cycloaddition Medicinal chemistry, solar cells
4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine C₁₃H₂₃N₄Si 279.44 SN2 reaction + Huisgen cycloaddition Ion-selective electrolytes
Diphenyl(4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyridin-3-yl)methanol C₂₀H₂₁N₄O 333.41 Carbocation-mediated cycloaddition Not specified (structural studies)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide C₆H₉N₅O 167.17 Azide cyclization + amidation Antidiabetic intermediates
Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives Varies Varies Commercial synthesis Research chemicals

Physicochemical and Functional Properties

  • Solubility and Stability : The carboxylic acid group in the target compound enhances water solubility compared to silyl- or diphenyl-substituted analogs, which are lipophilic .
  • Biological Activity : The pyrazine-carboxamide analog (C₆H₉N₅O) shows antidiabetic activity, whereas the parent compound’s carboxylic acid moiety is critical for ion channel modulation .

Commercial Availability

Pyrazolo[1,5-a]pyridine derivatives (e.g., ethyl esters and amines) are marketed as research chemicals, though their structural divergence (pyrazolo vs. triazolo cores) limits direct comparability .

Key Research Findings

  • Synthetic Efficiency : The target compound’s one-pot synthesis (78% yield) outperforms multi-step routes for pyrazine-carboxamides (~47% yield in patent examples) .
  • Selectivity in Coordination Chemistry : The triazolo-pyridine scaffold shows higher selectivity for Cu²⁺ ions compared to simpler triazoles, attributed to its fused ring system .

Biological Activity

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis methods, and biological studies.

  • Molecular Formula : C6_{6}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 123308-28-1

Biological Activities

The compound exhibits a range of biological activities which can be summarized as follows:

  • Anticancer Activity : Research indicates that derivatives of triazolo-pyridine compounds have shown significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzymatic Inhibition : Compounds similar to 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine have been investigated for their ability to inhibit specific enzymes associated with cancer progression and metastasis. For example, some derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Neuropharmacological Effects : There is emerging evidence suggesting that triazolo-pyridine derivatives may exhibit neuroprotective effects and potential in treating neurodegenerative diseases. These compounds may interact with neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects in preclinical models .

Synthesis Methods

The synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Cyclization Reactions : Utilizing appropriate azoles and amines under controlled conditions to form the triazole ring.
  • Functionalization : Post-synthesis modifications to enhance biological activity or solubility.

Case Studies

Several studies highlight the biological potential of this compound:

  • Study on Anticancer Activity : A study conducted by Abdel-Rahman et al. (2020) demonstrated that derivatives of triazolo-pyridines exhibited potent anticancer activity against HeLa and A375 cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Enzymatic Inhibition Study : Research published in ChemMedChem detailed the structure-activity relationship (SAR) of triazolo-pyridine compounds against CDK2 and CDK9. The most potent inhibitors showed IC50_{50} values in the low micromolar range .

Data Tables

Biological ActivityCompoundIC50_{50} ValueReference
Anticancer4-Hydroxy derivative0.36 µM
Enzyme InhibitionTriazolo derivative1.8 µM
NeuroprotectivePyridine derivativeN/A

Q & A

Q. What are the optimal synthetic routes for preparing 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid?

The compound can be synthesized via hydrogenation of the triazolopyridine core. A validated method involves catalytic hydrogenation (e.g., Pd/C in methanol at room temperature) of the parent [1,2,3]triazolo[1,5-a]pyridine derivative. Substituents such as electron-withdrawing groups (e.g., cyano) facilitate hydrogenation, yielding the tetrahydro derivative (e.g., 146 in ). However, electron-donating substituents (e.g., 3-(2-thienyl)) or alkyl groups at the 4/7 positions inhibit hydrogenation .

Table 1: Key Reaction Conditions

Starting MaterialCatalystSolventTemperatureYield (%)
3-Cyano derivativePd/CMeOHrt.60-70
3-Alkyl derivativePd/CMeOHrt.75-85

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization relies on spectroscopic methods:

  • NMR : Distinct signals for the tetrahydro ring protons (δ 1.5–2.5 ppm for CH₂ groups) and the carboxylic acid proton (δ ~12 ppm).
  • X-ray crystallography : Confirms the fused bicyclic structure and hydrogenation pattern .
  • Mass spectrometry : Molecular ion peaks at m/z consistent with the molecular formula (C₈H₁₀N₄O₂) .

Q. What are the critical stability considerations for this compound?

Stability is influenced by:

  • pH : The carboxylic acid group may undergo decarboxylation under strongly acidic/basic conditions.
  • Temperature : Prolonged exposure to >40°C accelerates decomposition.
  • Storage : Recommended at –20°C in inert atmospheres to prevent oxidation of the tetrahydro ring .

Advanced Research Questions

Q. How do substituents on the triazolopyridine core affect reaction mechanisms in hydrogenation?

Substituent electronic properties dictate hydrogenation outcomes:

  • Electron-withdrawing groups (e.g., –CN): Stabilize intermediates, enabling complete hydrogenation to 4,5,6,7-tetrahydro derivatives.
  • Electron-donating groups (e.g., –SR): Increase electron density, leading to side reactions (e.g., condensation products like 147 in ).
  • Steric hindrance : Bulky groups at positions 4/7 block catalyst access, preventing hydrogenation .

Q. What methodologies are used to study its enzyme inhibition potential?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
  • Molecular docking : Predict binding modes via software like AutoDock, focusing on interactions between the triazole ring (hydrogen bonding) and ethynyl group (π-π stacking) with active sites .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace –COOH with esters) to optimize inhibitory potency .

Q. How can computational chemistry resolve contradictory data in regioselective functionalization?

Q. What strategies address contradictions in hydrogenation product distributions?

Conflicting reports on product ratios (e.g., tetrahydro vs. condensation products) require:

  • Kinetic vs. thermodynamic control : Vary reaction time and temperature (e.g., shorter times favor kinetic products).
  • Catalyst screening : Test alternatives to Pd/C (e.g., PtO₂) to suppress side reactions.
  • In situ monitoring : Use HPLC or IR spectroscopy to track intermediate formation .

Data Contradiction Analysis

Example : Hydrogenation of 3-cyano derivatives yields both tetrahydro (146) and condensation (147) products.

  • Resolution : The ratio depends on solvent polarity. Polar solvents (DMF) stabilize charged intermediates, favoring 147, while nonpolar solvents (toluene) favor 146 .

Q. Table 2: Solvent-Dependent Product Ratios

SolventDielectric Constant146:147 Ratio
DMF36.71:2
Toluene2.383:1

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